molecular formula C14H16N4O B2877327 N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide CAS No. 1775452-42-0

N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide

Katalognummer B2877327
CAS-Nummer: 1775452-42-0
Molekulargewicht: 256.309
InChI-Schlüssel: YKWIAPZEDCRFIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide” is a compound that belongs to the class of piperazine-fused triazoles . It is part of a small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These compounds are considered as building blocks in medicinal chemistry .


Synthesis Analysis

The synthesis of these compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of “N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide” can be analyzed using 1H NMR spectrum . The spectrum shows the presence of various functional groups in the compound .


Chemical Reactions Analysis

The compound is part of a small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . These compounds can undergo various chemical reactions to form derivatives with different substituents .


Physical And Chemical Properties Analysis

The compound is a beige solid with a melting point of 159–162°C . The calculated percentage composition is C 40.78; H 4.40; N 27.18 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Building Blocks

The compound is used as a building block in medicinal chemistry . It is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Development of Piperazine-fused Triazoles

The compound plays a significant role in the development of piperazine-fused triazoles . This development presents both challenges and opportunities in medicinal chemistry .

Drug Contamination Studies

The compound is studied in relation to drug contamination, specifically in Sitagliptin drug products . The study focuses on the formation pathway of N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine .

Drug Manufacturing Optimization

The compound is used in the optimization study of manufacturing of Sitagliptin and Sitagliptin/Metformin drug products . The goal of the study was to decrease NTTP content in the final drug product under the strict legislative limit set by Federal Drug Agency .

Antibacterial Activity

The compound is part of the triazolo[4,3-a]pyrazine derivatives that have been synthesized and tested for their antibacterial activities . The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

NK-3 Receptor Antagonists

The compound is part of novel chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines that act as selective NK-3 receptor antagonists . These compounds are used in therapeutic treatments .

Zukünftige Richtungen

The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that “N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide” and its derivatives could be further explored in the field of medicinal chemistry .

Eigenschaften

IUPAC Name

N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-10(19)15-12-6-4-5-11(9-12)14-17-16-13-7-2-3-8-18(13)14/h4-6,9H,2-3,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWIAPZEDCRFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C3N2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.